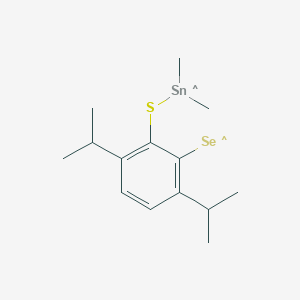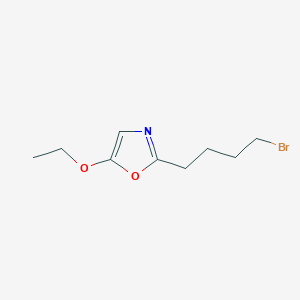![molecular formula C30H24N2O2 B14272299 3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol CAS No. 140165-63-5](/img/structure/B14272299.png)
3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of phenylazanediyl groups linked to a central phenylenebis structure, with diphenol groups attached at the 3,3’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol typically involves the Ullmann coupling reaction. This method uses N,N’-diphenylbenzene-1,4-diamine and bromo-7-ethoxy-4-methylcoumarin as starting materials . The reaction is carried out in the presence of copper(I) chloride (CuCl) and 1,10-phenanthroline as catalysts, with potassium carbonate as a base. The mixture is refluxed in dichlorobenzene at 170°C for 18 hours under a nitrogen atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Ullmann coupling reaction remains a viable approach for large-scale synthesis. The reaction conditions can be optimized for industrial applications by adjusting the temperature, reaction time, and catalyst concentrations.
Chemical Reactions Analysis
Types of Reactions
3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The azanediyl groups can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug design.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the development of advanced materials, including optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol involves its interaction with specific molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and electron transfer processes, while the azanediyl groups can interact with various enzymes and receptors. These interactions can modulate biological activities and chemical reactivity, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
4,4’-[1,4-Phenylenebis(phenylazanediyl)]diphenol: Similar structure but with different substitution patterns.
3,3’-[1,4-Phenylenebis(phenylazanediyl)]dipent-3-en-2-one: Contains keto-enamine groups instead of phenolic groups.
Uniqueness
3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol is unique due to its specific arrangement of phenylazanediyl and diphenol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
140165-63-5 |
|---|---|
Molecular Formula |
C30H24N2O2 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-(N-[4-(N-(3-hydroxyphenyl)anilino)phenyl]anilino)phenol |
InChI |
InChI=1S/C30H24N2O2/c33-29-15-7-13-27(21-29)31(23-9-3-1-4-10-23)25-17-19-26(20-18-25)32(24-11-5-2-6-12-24)28-14-8-16-30(34)22-28/h1-22,33-34H |
InChI Key |
MIPFKARMLCQBHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC(=CC=C4)O)C5=CC(=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid](/img/structure/B14272216.png)
silane](/img/structure/B14272223.png)

![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
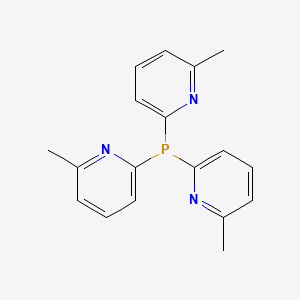
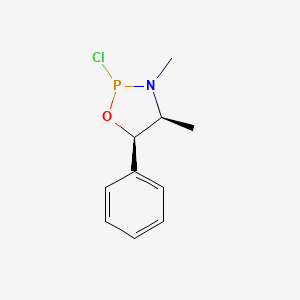
![Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-](/img/structure/B14272261.png)
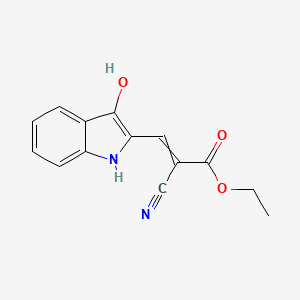
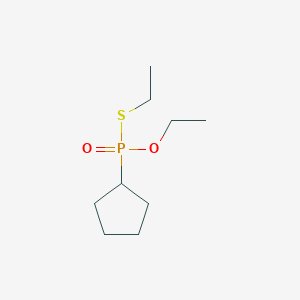
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
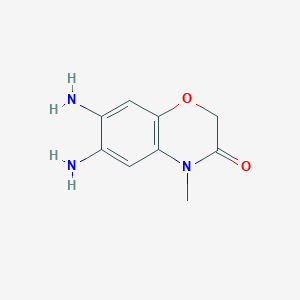
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
